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molecular formula C15H12N4OS2 B8681779 N-[(2-Amino-1,3-benzothiazol-6-yl)carbamothioyl]benzamide CAS No. 659742-86-6

N-[(2-Amino-1,3-benzothiazol-6-yl)carbamothioyl]benzamide

Cat. No. B8681779
M. Wt: 328.4 g/mol
InChI Key: PSZUWOJMZQTJAC-UHFFFAOYSA-N
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Patent
US07141595B2

Procedure details

A suspension of 1-(2-amino-benzothiazol-6-yl)-3-benzoyl-thiourea (Example 2, 0.2 g, 0.61 mmol) and 2.0 N NaOH (0.67 mL, 1.34 mmol) in 10 mL of THF was heated at reflux for 4 hours. Upon cooling, a yellow solid precipitated which was filtered. Yield: 66.5%, 1H-NMR (DMSO-d6): δ 9.55 (s, 1H); 7.64 (d, 1H, J=1.8 Hz); 7.44 (s, 2H); 7.27 (m, 2H); 7.03 (dd, 1H, J=8.0, 2.0 Hz).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.67 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([NH:11][C:12]([NH:14]C(=O)C3C=CC=CC=3)=[S:13])[CH:8]=[CH:7][C:5]=2[N:6]=1.[OH-].[Na+]>C1COCC1>[NH2:1][C:2]1[S:3][C:4]2[CH:10]=[C:9]([NH:11][C:12]([NH2:14])=[S:13])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
NC=1SC2=C(N1)C=CC(=C2)NC(=S)NC(C2=CC=CC=C2)=O
Name
Quantity
0.67 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
CUSTOM
Type
CUSTOM
Details
a yellow solid precipitated which
FILTRATION
Type
FILTRATION
Details
was filtered

Outcomes

Product
Name
Type
Smiles
NC=1SC2=C(N1)C=CC(=C2)NC(=S)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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